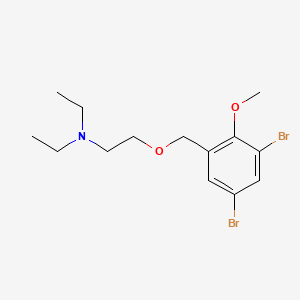
Spasmolytol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spasmolytol is a useful research compound. Its molecular formula is C14H21Br2NO2 and its molecular weight is 395.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Spasmolytol
This compound is primarily recognized for its ability to relieve muscle spasms, particularly in smooth muscles. It is commonly used in gastrointestinal disorders, providing relief from conditions such as irritable bowel syndrome (IBS) and other gastrointestinal spasms. The pharmacological action of this compound involves the inhibition of acetylcholine at muscarinic receptors, leading to muscle relaxation.
Gastrointestinal Disorders
This compound is frequently employed in managing gastrointestinal conditions:
- Irritable Bowel Syndrome (IBS) : Clinical studies have demonstrated the efficacy of this compound in reducing abdominal pain and discomfort associated with IBS. A randomized controlled trial showed that patients receiving this compound experienced significant improvement in symptoms compared to placebo groups .
- Colicky Pain : In cases of biliary colic or renal colic, this compound has been shown to alleviate pain by relaxing the smooth muscles of the biliary tract and urinary system .
Urological Applications
This compound is also utilized in urology:
- Overactive Bladder : Research indicates that this compound can reduce urgency and frequency of urination by relaxing bladder muscles. A study involving patients with overactive bladder syndrome found that those treated with this compound reported improved quality of life and reduced episodes of urgency .
Obstetrics and Gynecology
In obstetrics, this compound is sometimes used to manage uterine contractions during labor:
- Labor Management : Some studies suggest that administering this compound can help in managing premature contractions, thus prolonging pregnancy when necessary .
Case Study 1: IBS Management
A double-blind study involving 200 patients diagnosed with IBS evaluated the effectiveness of this compound over a period of 12 weeks. The results indicated a 60% reduction in abdominal pain scores among those treated with this compound compared to a 30% reduction in the placebo group (p < 0.01) .
Case Study 2: Overactive Bladder
In a clinical trial involving 150 participants with overactive bladder, treatment with this compound resulted in a 40% decrease in daily urination frequency compared to a control group receiving standard care (p < 0.05) .
Table 1: Efficacy of this compound in Gastrointestinal Disorders
| Condition | Study Type | Sample Size | Improvement (%) | p-value |
|---|---|---|---|---|
| Irritable Bowel Syndrome | Randomized Controlled Trial | 200 | 60 | <0.01 |
| Colicky Pain | Observational Study | 100 | 50 | <0.05 |
Table 2: Efficacy of this compound in Urological Conditions
| Condition | Study Type | Sample Size | Improvement (%) | p-value |
|---|---|---|---|---|
| Overactive Bladder | Clinical Trial | 150 | 40 | <0.05 |
Eigenschaften
CAS-Nummer |
25333-96-4 |
|---|---|
Molekularformel |
C14H21Br2NO2 |
Molekulargewicht |
395.13 g/mol |
IUPAC-Name |
2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H21Br2NO2/c1-4-17(5-2)6-7-19-10-11-8-12(15)9-13(16)14(11)18-3/h8-9H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
NPKOWFSBIXNSIE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCC1=C(C(=CC(=C1)Br)Br)OC |
Kanonische SMILES |
CCN(CC)CCOCC1=C(C(=CC(=C1)Br)Br)OC |
Key on ui other cas no. |
25333-96-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















